molecular formula C17H23FN2O B1221449 Azabuperone CAS No. 2856-81-7

Azabuperone

Katalognummer: B1221449
CAS-Nummer: 2856-81-7
Molekulargewicht: 290.38 g/mol
InChI-Schlüssel: PQLYZHNINGGVMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azabuperone is a chemical compound belonging to the butyrophenone class, which is known to include several psychoactive agents . Current scientific literature highlights its value primarily as a key synthetic intermediate in organic chemistry research. It is utilized in methodological studies for the preparation of more complex molecules, demonstrating its role in advancing synthetic techniques . While detailed pharmacological data specific to Azabuperone is limited in the public domain, its structural class suggests a potential research interest related to dopamine receptor activity, analogous to other butyrophenones such as azaperone and haloperidol . Azaperone, a closely related compound, is a known dopamine antagonist with additional antihistaminic and anticholinergic properties . Researchers may investigate Azabuperone for its potential interactions with neurological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2856-81-7

Molekularformel

C17H23FN2O

Molekulargewicht

290.38 g/mol

IUPAC-Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C17H23FN2O/c18-15-7-5-14(6-8-15)17(21)4-2-9-19-11-12-20-10-1-3-16(20)13-19/h5-8,16H,1-4,9-13H2

InChI-Schlüssel

PQLYZHNINGGVMB-UHFFFAOYSA-N

SMILES

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F

Kanonische SMILES

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F

Andere CAS-Nummern

2856-81-7

Verwandte CAS-Nummern

3162-75-2 (di-hydrochloride)

Synonyme

azabuperone
azabutyrone
p-fluorophenyl-gamma-(1,4-diazabicyclo(4.3.0)nonanyl-4)propylketone

Herkunft des Produkts

United States

Foundational & Exploratory

Introduction to Azabuperone: A Butyrophenone Neuroleptic

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of Azabuperone

Azabuperone is a notable member of the butyrophenone class of pharmaceuticals, recognized primarily for its neuroleptic, sedative, and antiemetic properties.[1] As a pyridinylpiperazine derivative, its mechanism of action is rooted in its activity as a dopaminergic antagonist.[1] While it sees significant application in veterinary medicine, particularly as a tranquilizer for swine and elephants, its structural and functional characteristics offer a valuable case study for researchers and professionals in drug development and medicinal chemistry.[1] This guide provides a detailed examination of Azabuperone's chemical structure, molecular weight, and the analytical methodologies essential for its quantification.

Part 1: Chemical Identity and Molecular Structure

A thorough understanding of a drug candidate begins with its fundamental chemical identity. Azabuperone is systematically identified through various nomenclature and registry systems, which are crucial for accurate documentation and research.

Table 1: Chemical Identifiers for Azabuperone

IdentifierValueSource
IUPAC Name 1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one[1]
CAS Number 1649-18-9[1]
Molecular Formula C₁₉H₂₂FN₃O[1][2]
SMILES c1ccnc(c1)N2CCN(CCCC(=O)c3ccc(cc3)F)CC2[2]
InChIKey XTKDAFGWCDAMPY-UHFFFAOYSA-N[2]

The structure of Azabuperone is a composite of three key moieties: a 4-fluorobutyrophenone group, a piperazine linker, and a 2-aminopyridine terminal group. This specific arrangement is central to its pharmacological activity.

Caption: 2D Chemical Structure of Azabuperone.

Part 2: Physicochemical and Molecular Properties

The physicochemical properties of a drug molecule are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. For Azabuperone, these properties are well-defined and have been computed through various cheminformatics platforms.

Table 2: Molecular and Physicochemical Properties of Azabuperone

PropertyValueSource
Molecular Weight 327.4 g/mol [1][2]
Monoisotopic Mass 327.17469050 Da[1]
Topological Polar Surface Area 36.4 Ų[1]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 5[2]
XLogP3 3.2[3]

These properties, particularly the calculated lipophilicity (XLogP3) and polar surface area, are critical predictors of a molecule's ability to cross biological membranes, including the blood-brain barrier, which is essential for a neuroleptic agent.

Part 3: Experimental Protocol for Quantitative Analysis

The ability to accurately quantify a drug in biological matrices is a cornerstone of preclinical and clinical development, as well as for regulatory monitoring in veterinary applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose. The following protocol outlines a validated method for the determination of Azabuperone and its primary metabolite, azaperol, in tissue samples.[4][5]

Objective: To quantify Azabuperone (AZN) and Azaperol (AZL) residues in animal kidney tissue using HPLC with fluorescence detection.

Methodology:

  • Sample Homogenization and Extraction:

    • Rationale: To disrupt the tissue matrix and release the analytes into a solvent in which they are highly soluble. Acetonitrile is effective for both extraction and protein precipitation.

    • Procedure:

      • Weigh 2.0 g (± 0.1 g) of homogenized kidney tissue into a 50 mL polypropylene centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Homogenize the mixture using a high-speed probe homogenizer for 1 minute.

      • Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C.

      • Decant the supernatant into a clean tube.

  • Solid-Phase Extraction (SPE) for Sample Cleanup:

    • Rationale: To remove interfering endogenous matrix components (lipids, proteins) and concentrate the analytes. A mixed-mode cation-exchange sorbent is used to retain the basic Azabuperone and Azaperol under acidic conditions.

    • Procedure:

      • Acidify the supernatant from Step 1 by adding 200 µL of formic acid.

      • Condition an Oasis MCX SPE cartridge (60 mg, 3 mL) by sequentially passing 2 mL of methanol and 2 mL of water.

      • Load the acidified extract onto the SPE cartridge.

      • Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interferences.

      • Elute the analytes (AZN and AZL) from the cartridge using 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[4]

  • Eluate Processing and Reconstitution:

    • Rationale: To evaporate the elution solvent and redissolve the analytes in a solvent compatible with the HPLC mobile phase.

    • Procedure:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).

      • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

  • HPLC-Fluorescence Detection:

    • Rationale: To separate Azabuperone from its metabolite and other potential components, and to detect them with high sensitivity and selectivity using fluorescence.

    • Procedure:

      • Column: LiChrospher 60-RP select B or equivalent C18 column.[4]

      • Mobile Phase: Gradient elution using a mixture of a phosphate buffer (pH 3.0) and acetonitrile.[5]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: Fluorescence detector set to an excitation wavelength of 245 nm and an emission wavelength of 345 nm.[4]

      • Quantification: Construct a calibration curve using standards of known concentrations prepared in a blank matrix extract. The method should demonstrate linearity over a relevant concentration range (e.g., 10-150 µg/kg).[4]

HPLC_Workflow cluster_spe SPE Cleanup cluster_proc Final Preparation cluster_analysis Instrumental Analysis start 1. Sample Preparation homogenize Homogenize 2g Tissue in 10mL Acetonitrile start->homogenize centrifuge Centrifuge at 4000 rpm homogenize->centrifuge extract Collect Supernatant centrifuge->extract spe 2. Solid-Phase Extraction (SPE) extract->spe acidify Acidify Extract condition Condition Oasis MCX Cartridge acidify->condition load Load Sample condition->load wash Wash with Acid & Methanol load->wash elute Elute with Ammoniated Methanol wash->elute processing 3. Eluate Processing elute->processing evaporate Evaporate to Dryness (N₂) reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis 4. HPLC Analysis reconstitute->analysis inject Inject 20 µL into HPLC detect Fluorescence Detection (Ex: 245nm, Em: 345nm) inject->detect quantify Quantify Against Calibration Curve detect->quantify

Caption: Workflow for the Quantitative Analysis of Azabuperone.

Part 4: Conceptual Synthetic Pathway

While specific proprietary synthesis routes are often undisclosed, a logical retrosynthetic analysis of Azabuperone suggests a convergent synthesis strategy. This approach is common for molecules comprising distinct, pre-formable fragments and is designed for efficiency and modularity.

Key Steps:

  • Fragment Synthesis: The two primary building blocks, 1-(2-pyridyl)piperazine and 4-chloro-4'-fluorobutyrophenone, are either commercially available or can be synthesized through established organic chemistry reactions.

  • Nucleophilic Substitution: The core reaction involves the alkylation of the secondary amine on the piperazine ring (a nucleophile) by the chlorobutyrophenone (an electrophile). This forms the final carbon-nitrogen bond, linking the two fragments.

  • Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove inorganic byproducts and unreacted starting materials, followed by purification, typically via crystallization or column chromatography, to yield pure Azabuperone.

Synthesis_Pathway cluster_reactants Starting Materials reactant1 1-(2-Pyridyl)piperazine reaction Nucleophilic Substitution (Alkylation) reactant1->reaction reactant2 4-Chloro-4'-fluorobutyrophenone reactant2->reaction product Azabuperone (Crude Product) reaction->product purification Purification (e.g., Crystallization) product->purification final_product Pure Azabuperone purification->final_product

Caption: Conceptual Synthetic Pathway for Azabuperone.

Conclusion

Azabuperone serves as an exemplary model of the butyrophenone class of neuroleptics. Its chemical architecture, characterized by the precise linkage of fluorobutyrophenone and pyridinylpiperazine moieties, dictates its function as a dopamine antagonist. The well-defined molecular weight and physicochemical properties provide a solid foundation for understanding its pharmacokinetic behavior. Furthermore, the robust analytical methods developed for its quantification in complex biological matrices underscore the practical requirements for drug monitoring and safety assessment, making it a subject of continued relevance for professionals in pharmaceutical research and development.

References

  • Cerkvenik, V., et al. (2007). Determination of residues of azaperone in the kidneys by liquid chromatography with fluorescence detection. Analytica Chimica Acta, 586(1-2), 349-355. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15443, Azaperone. Retrieved from [Link]

  • Zmudzki, J., et al. (2022). Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers. Molecules, 28(1), 2. Available at: [Link]

  • precisionFDA (n.d.). AZAPERONE. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3080589, Azaperol. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Potential of Azabuperone for Neuroleptic Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of Azabuperone, a compound belonging to the butyrophenone class of neuroleptics, and explores its therapeutic potential within the field of neuroleptic research. While classic butyrophenones are characterized by their potent dopamine D2 receptor antagonism, Azabuperone and related azapirones exhibit a more complex pharmacological profile, notably including significant interaction with the serotonin 5-HT1A receptor. This document will detail the mechanistic underpinnings of Azabuperone's action, present established preclinical and clinical research methodologies for its evaluation, and synthesize the current understanding of its potential applications in treating neuropsychiatric disorders, particularly schizophrenia. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate further investigation into this promising class of compounds.

Introduction: The Evolving Landscape of Neuroleptic Research and the Role of Azabuperone

The development of neuroleptic agents has been a cornerstone of psychiatric medicine for over half a century. The first generation of these drugs, often referred to as "typical" antipsychotics, primarily consists of compounds that exhibit strong antagonism at the dopamine D2 receptor. While effective in mitigating the positive symptoms of psychosis (e.g., hallucinations, delusions), their utility is often limited by a high incidence of extrapyramidal side effects (EPS) and a lack of efficacy against negative and cognitive symptoms.[1]

This has led to the development of "atypical" antipsychotics, which generally possess a broader receptor binding profile, including significant interactions with various serotonin receptors. This multi-receptor action is thought to contribute to their improved side-effect profile and enhanced efficacy against a wider range of symptoms.[1]

Azabuperone and the broader class of azapirones, such as buspirone and tandospirone, represent an important area of investigation within this evolving landscape.[2][3][4] These compounds are partial agonists at the serotonin 5-HT1A receptor, a mechanism that has been explored for its potential to augment the effects of traditional antipsychotics and address some of their shortcomings.[2][3][4] This guide will provide a comprehensive overview of Azabuperone, from its fundamental pharmacology to its potential therapeutic applications, with a focus on empowering researchers to design and execute meaningful studies in this area.

Pharmacodynamics: A Multi-Target Mechanism of Action

The therapeutic and side-effect profile of any neuroleptic agent is intrinsically linked to its affinity for various neurotransmitter receptors.[5][6] While specific binding data for Azabuperone itself is less abundant in recent literature, the well-characterized profiles of related butyrophenones and azapirones provide a strong basis for understanding its likely mechanism of action.

Dopamine D2 Receptor Antagonism

As a member of the butyrophenone class, Azabuperone is expected to exhibit antagonism at the dopamine D2 receptor. This action is the hallmark of traditional antipsychotics and is central to their efficacy in treating positive psychotic symptoms. However, the affinity for the D2 receptor can vary among butyrophenones, and a moderate affinity may contribute to a lower risk of EPS.

Serotonin 5-HT1A Receptor Partial Agonism

A key feature of the azapirone class is partial agonism at the 5-HT1A receptor.[2][3][4] This mechanism is of significant interest in the context of schizophrenia for several reasons:

  • Modulation of Dopamine Release: 5-HT1A receptors are located on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra. Their activation can lead to a reduction in dopamine release in cortical and limbic areas, potentially contributing to antipsychotic effects.

  • Anxiolytic and Antidepressant Effects: 5-HT1A agonism is a well-established mechanism for anxiolytic and antidepressant medications. Given the high comorbidity of anxiety and depression in schizophrenia, this property could be of significant clinical benefit.

  • Improvement of Negative and Cognitive Symptoms: Some studies suggest that 5-HT1A receptor activation may play a role in ameliorating the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by traditional antipsychotics.[7]

Other Potential Receptor Interactions

Butyrophenones can also interact with other receptors, including alpha-adrenergic and, to a lesser extent, cholinergic receptors.[8] For example, azaperone, a structurally related butyrophenone, has been shown to block alpha-adrenoceptors, leading to a reduction in blood pressure.[8] The extent to which Azabuperone interacts with these and other receptors would require specific investigation through receptor binding assays.

Signaling Pathway Diagram

The following diagram illustrates the proposed dual-action mechanism of Azabuperone, highlighting its interaction with both dopamine D2 and serotonin 5-HT1A receptors.

Azabuperone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor HT1A_pre 5-HT1A Autoreceptor D2_post D2 Receptor Therapeutic_Effect Therapeutic Effect (Antipsychotic, Anxiolytic) D2_post->Therapeutic_Effect Modulation of Dopaminergic Signaling HT1A_post 5-HT1A Receptor HT1A_post->Therapeutic_Effect Modulation of Serotonergic Signaling Azabuperone Azabuperone Azabuperone->D2_post Antagonist Azabuperone->HT1A_post Partial Agonist Dopamine Dopamine Dopamine->D2_post Serotonin Serotonin Serotonin->HT1A_post

Caption: Proposed dual mechanism of Azabuperone.

Preclinical Evaluation: Methodologies and Protocols

A thorough preclinical evaluation is essential to characterize the therapeutic potential and safety profile of a compound like Azabuperone. This involves a combination of in vitro and in vivo studies.

In Vitro Assays: Receptor Binding and Functional Activity

The first step in characterizing a novel neuroleptic is to determine its receptor binding affinity and functional activity.

Principle: This technique measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor. The output is typically the Ki value, which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Step-by-Step Protocol: Dopamine D2 Receptor Binding Assay

  • Tissue Preparation: Homogenize rat striatal tissue (a brain region rich in D2 receptors) in a suitable buffer (e.g., Tris-HCl).

  • Incubation: Incubate the tissue homogenate with a known concentration of a radiolabeled D2 antagonist (e.g., [3H]-spiperone) and varying concentrations of Azabuperone.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Azabuperone. Calculate the IC50 (the concentration of Azabuperone that inhibits 50% of specific binding) and then convert it to a Ki value using the Cheng-Prusoff equation.

Principle: These assays determine whether a drug acts as an agonist, antagonist, or partial agonist at a given receptor by measuring a downstream cellular response (e.g., second messenger production, ion channel activity).

Example: 5-HT1A Receptor Functional Assay (cAMP Measurement)

  • Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Treatment: Treat the cells with varying concentrations of Azabuperone in the presence or absence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Agonists will decrease cAMP levels, while antagonists will block the agonist-induced decrease. Partial agonists will produce a submaximal response compared to a full agonist.

In Vivo Models: Assessing Antipsychotic-like Activity

Animal models are crucial for evaluating the behavioral effects of potential neuroleptics.

Principle: Psychostimulants like amphetamine increase dopamine release, leading to hyperlocomotion in rodents. This is considered a model of the positive symptoms of psychosis. Antipsychotic drugs that block D2 receptors are expected to attenuate this effect.

Step-by-Step Protocol:

  • Acclimation: Acclimate rodents (rats or mice) to the testing environment (e.g., open-field arena) for a set period.

  • Drug Administration: Administer Azabuperone or a vehicle control at various doses.

  • Amphetamine Challenge: After a suitable pretreatment time, administer a standard dose of d-amphetamine.

  • Behavioral Recording: Immediately place the animals back into the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the Azabuperone-treated groups to the vehicle and amphetamine-only control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Principle: PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia. A weak, non-startling sensory stimulus (the prepulse) presented shortly before a strong, startling stimulus (the pulse) normally inhibits the startle response. This inhibition is disrupted in animal models of psychosis and can be restored by antipsychotic drugs.

Experimental Workflow Diagram:

PPI_Workflow cluster_trials Test Session Start Start: Rodent in Startle Chamber Drug_Admin Administer Azabuperone or Vehicle Start->Drug_Admin Acclimation Acclimation Period (e.g., 5 min) Drug_Admin->Acclimation Pulse_Alone Pulse Alone Trial (e.g., 120 dB) Acclimation->Pulse_Alone Prepulse_Pulse Prepulse + Pulse Trial (e.g., 75 dB prepulse, 120 dB pulse) Acclimation->Prepulse_Pulse No_Stim No Stimulus Trial (Background Noise) Acclimation->No_Stim Measure_Startle Measure Startle Response (Whole-body flinch) Pulse_Alone->Measure_Startle Prepulse_Pulse->Measure_Startle No_Stim->Measure_Startle Data_Analysis Calculate %PPI [(Pulse Alone - Prepulse+Pulse) / Pulse Alone] * 100 Measure_Startle->Data_Analysis End End: Compare %PPI between treatment groups Data_Analysis->End

Caption: Workflow for a Prepulse Inhibition (PPI) experiment.

Data Summary: Expected Preclinical Profile

The following table summarizes the expected preclinical data for a compound with a promising neuroleptic profile like Azabuperone. The values are hypothetical and serve as a guide for data interpretation.

Assay Receptor/Model Expected Outcome Interpretation
Receptor Binding Dopamine D2Ki = 10-100 nMModerate affinity, suggesting antipsychotic efficacy with potentially lower EPS liability compared to high-affinity antagonists.
Serotonin 5-HT1AKi = 1-20 nMHigh affinity, indicating significant engagement of the serotonergic system.
Functional Assay 5-HT1APartial Agonist (EC50 in low nM range)Confirms functional activity at the 5-HT1A receptor, consistent with the azapirone class.
In Vivo Model Amphetamine-Induced HyperlocomotionED50 = 1-10 mg/kgDemonstrates in vivo efficacy in a model of positive symptoms.
Prepulse InhibitionReverses deficit at 1-10 mg/kgSuggests potential to improve sensorimotor gating deficits relevant to schizophrenia.

Clinical Research Landscape and Future Directions

While specific clinical trial data for Azabuperone is limited, extensive research on other azapirones, particularly buspirone and tandospirone, as adjunctive therapies in schizophrenia provides a strong rationale for its potential clinical utility.

Multiple meta-analyses of randomized controlled trials have shown that adjunctive treatment with 5-HT1A partial agonists can lead to improvements in overall psychopathology, and in some cases, positive and negative symptoms, as well as cognitive deficits in patients with schizophrenia.[2][3][4][7] For example, some studies found that adjunctive buspirone was superior to placebo in improving total psychopathology and extrapyramidal symptoms.[2] Another meta-analysis concluded that add-on therapy with buspirone or tandospirone had a significant beneficial effect on overall psychotic symptoms and positive symptoms.[4]

Future Directions for Azabuperone Research:

  • Comprehensive Preclinical Characterization: A full in vitro receptor binding panel and a battery of in vivo behavioral assays are needed to fully elucidate the pharmacological profile of Azabuperone.

  • Pharmacokinetic and Safety Toxicology Studies: These are essential prerequisites for any potential clinical development program.

  • Adjunctive Therapy Clinical Trials: Well-designed, placebo-controlled clinical trials are needed to evaluate the efficacy and safety of Azabuperone as an adjunctive treatment to standard antipsychotic medications in patients with schizophrenia. Key outcome measures should include assessments of positive, negative, and cognitive symptoms, as well as measures of social and occupational functioning.

  • Exploration of Other Indications: Given the anxiolytic properties of 5-HT1A agonists, there may be potential for Azabuperone in treating other psychiatric disorders characterized by anxiety and psychosis.

Conclusion

Azabuperone represents a compelling subject for neuroleptic research, embodying a multi-target pharmacological approach that has become a central theme in modern psychiatric drug development. Its putative dual action as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist positions it as a candidate for addressing a broader spectrum of schizophrenic symptoms with a potentially favorable side-effect profile. The methodologies and insights provided in this guide are intended to serve as a robust framework for researchers to further investigate the therapeutic potential of Azabuperone and related compounds, with the ultimate goal of developing more effective treatments for severe mental illness.

References

  • The applied pharmacology of azaperone in ponies. PubMed. [Link]

  • Zheng, W., et al. (2018). Adjunctive azapirone for schizophrenia: A meta-analysis of randomized, double-blind, placebo-controlled trials. European Neuropsychopharmacology, 28(1), 13-23. [Link]

  • Jarskog, L. F., et al. (2013). Augmentation of antipsychotic drug action by azapirone 5-HT1A receptor partial agonists: a meta-analysis. CNS Drugs, 27(7), 529-540. [Link]

  • Kishi, T., et al. (2023). Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis. International Journal of Neuropsychopharmacology, 26(4), 257-267. [Link]

  • Ghanizadeh, A., et al. (2018). The effect of adding buspirone to atypical antipsychotics in treating the negative symptoms of schizophrenic patients. Minerva Psichiatrica, 59(1), 22-28. [Link]

  • Strynadka, N. C., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. [Link]

  • Sabe, M., et al. (2018). Meta regression: Relationship between antipsychotic receptor binding profiles and side-effects. Journal of Psychiatric Research, 101, 119-126. [Link]

  • Rao, K. V., et al. (1982). Further studies on the neuroleptic profile of manassantin A. Journal of Natural Products, 45(5), 609-616. [Link]

  • Karakonstantis, S., et al. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Medicinal Chemistry, 24(20), 2136-2151. [Link]

  • Pervizaj, M., et al. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. Food and Chemical Toxicology, 162, 112882. [Link]

  • Ippolito, J. A., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. The Journal of Biological Chemistry, 276(40), 37199-37205. [Link]

  • De Berardis, D., et al. (2025). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. International Journal of Molecular Sciences, 26(1), 133. [Link]

  • Karakonstantis, S., et al. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current medicinal chemistry, 24(20), 2136-2151. [Link]

  • Purohit, P., & Auerbach, A. (2022). Conformational dynamics of a nicotinic receptor neurotransmitter binding site. eLife, 11, e79239. [Link]

  • Kuntiyong, P., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1698. [Link]

  • Moreno, J. L., & González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. The International Journal of Neuropsychopharmacology, 16(10), 2131-2144. [Link]

  • Rafferty, J. B., et al. (1998). Mechanism of action of diazaborines. Biochemical Pharmacology, 56(3), 261-271. [Link]

  • Weiden, P. J., & Stahl, S. M. (2008). New Atypical Agents and Virtual Reality with Drug Therapy. Psychiatry (Edgmont), 5(5), 26-29. [Link]

  • Ninja Nerd. (2024, December 18). Azathioprine Mechanism of Action (MOA) | How AZA Inhibits T Cells Simplified! [Video]. YouTube. [Link]

  • Jahn, U., & Adrian, R. W. (1974). The pharmacology and pharmacokinetics of azapropazone--a review. Agents and Actions, 4(2), 80-92. [Link]

  • Go, J. M., et al. (2016). Neural changes induced by antipsychotic administration in adolescence: A review of studies in laboratory rodents. Journal of Psychopharmacology, 30(8), 774-789. [Link]

  • Chokhawala, K., & Stevens, L. (2024). Neuroleptic Medications. In StatPearls. StatPearls Publishing. [Link]

  • Tanaka, M. (2002). [Pharmacological and clinical profile of the free radical scavenger edaravone as a neuroprotective agent]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 119(5), 301-308. [Link]

  • Sudhop, T., & von Bergmann, K. (2003). Pharmacology and therapeutics of ezetimibe (SCH 58235), a cholesterol-absorption inhibitor. Expert Review of Cardiovascular Therapy, 1(3), 337-347. [Link]

  • Liao, Y., et al. (2020). Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review. Pharmaceutical Biology, 58(1), 819-827. [Link]

Sources

Metabolic Profiling of Azabuperone in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Technical Guide for Elucidating Phase I Biotransformation

Executive Summary & Compound Identity

Azabuperone (CAS: 2856-81-7; PubChem CID: 18484) is a butyrophenone derivative structurally analogous to azaperone and haloperidol. While it shares the 4-fluorobutyrophenone "tail" common to this neuroleptic class, it is distinguished by a hexahydropyrrolo[1,2-a]pyrazine head group.

Unlike its extensively studied congeners, the specific metabolic map of Azabuperone in Human Liver Microsomes (HLM) remains an area requiring de novo profiling. This guide provides a high-precision technical framework to determine its metabolic stability, intrinsic clearance (


), and metabolite identification (MetID), grounded in the structure-activity relationships (SAR) of the butyrophenone scaffold.
Chemical Identity
ParameterDetail
Compound Name Azabuperone
IUPAC Name 1-(4-fluorophenyl)-4-(1,3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)butan-1-one
Formula

Molecular Weight 290.38 g/mol
Key Structural Motifs Fluorobutyrophenone tail (CYP3A4 substrate); Pyrrolopyrazine head (CYP2D6/3A4 target)

Predicted Metabolic Pathways (SAR Analysis)

Based on the metabolic fate of structural analogs (Azaperone, Benperidol), Azabuperone is predicted to undergo extensive Phase I metabolism in HLM. The primary biotransformation vectors are N-dealkylation , Carbonyl Reduction , and Ring Hydroxylation .

Mechanism of Action[1][2][3]
  • N-Dealkylation (Major Pathway): Oxidative cleavage of the C-N bond between the butyl chain and the pyrrolopyrazine nitrogen. This is typically mediated by CYP3A4.

  • Ketone Reduction: Conversion of the butyrophenone carbonyl to a secondary alcohol. While cytosolic carbonyl reductases drive this in vivo, microsomal amidases and certain CYPs can facilitate this in HLM.

  • Hydroxylation:

    • Aromatic: Hydroxylation of the fluorophenyl ring (minor due to fluorine steric/electronic hindrance).

    • Aliphatic: Hydroxylation of the pyrrolidine or piperazine rings of the head group.

Visualization: Predicted Metabolic Map

The following diagram illustrates the logical biotransformation pathways for Azabuperone.

Azabuperone_Metabolism cluster_0 Primary Phase I Metabolites Parent Azabuperone (Parent) MW: 290.38 M1 M1: N-desalkyl Metabolite (Cleavage of Butyl Chain) Loss of Fluorobutyrophenone Parent->M1 N-dealkylation (CYP3A4) M2 M2: Reduced Azabuperone (Ketone -> Alcohol) +2 Da (MW: 292.40) Parent->M2 Carbonyl Reduction (Reductases/CYP) M3 M3: Hydroxy-Azabuperone (Pyrrolopyrazine Oxidation) +16 Da (MW: 306.38) Parent->M3 Aliphatic Hydroxylation (CYP2D6/3A4) M4 M4: Fluorophenyl Hydroxylation (Aromatic Oxidation) +16 Da (MW: 306.38) Parent->M4 Aromatic Hydroxylation (Minor)

Figure 1: Predicted Phase I metabolic map of Azabuperone based on butyrophenone scaffold SAR.

Experimental Protocol: HLM Incubation & Profiling

To empirically validate the pathways above, the following "self-validating" protocol ensures data integrity. This workflow includes critical controls for non-specific binding and cofactor stability.

Materials & Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Verapamil or Tolbutamide).

Incubation Workflow

The experiment is designed to capture the linear phase of metabolite formation.

  • Pre-Incubation:

    • Thaw HLM on ice. Dilute to 0.5 mg/mL final concentration in KPi buffer.

    • Add Azabuperone (1 µM final, from 1 mM DMSO stock; final DMSO < 0.1%).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Negative Control: Add buffer instead of NADPH to assess non-CYP degradation.

  • Sampling:

    • Aliquot 50 µL at time points: 0, 5, 15, 30, 45, 60 min .

  • Termination:

    • Dispense aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins.

    • Vortex (1 min) and Centrifuge (4,000 rpm, 15 min, 4°C).

  • Analysis:

    • Inject supernatant into LC-MS/MS.

Analytical Logic (LC-MS/MS)

Use a Triple Quadrupole (QqQ) for kinetics or Q-TOF/Orbitrap for metabolite ID.

Target Transitions (MRM) for Azabuperone:

  • Precursor Ion:

    
    
    
  • Fragment Ions:

    • 
       (Fluorobutyrophenone tail fragment)
      
    • 
       (Hexahydropyrrolo-pyrazine head fragment)
      

Metabolite Scouting (Mass Defect Filtering): | Metabolite | Transformation | Predicted


 Mass | Predicted 

| | :--- | :--- | :--- | :--- | | M1 | N-dealkylation | -166 Da (Loss of tail) | ~125.1 | | M2 | Ketone Reduction | +2.0156 Da | 293.2 | | M3 | Hydroxylation | +15.9949 Da | 307.2 | | M4 | Dehydrogenation | -2.0156 Da | 289.2 |

Visualization: Experimental Workflow

This diagram outlines the operational workflow to ensure reproducibility and minimize experimental error.

HLM_Workflow cluster_sampling Time Course Sampling Stock Azabuperone Stock (10 mM in DMSO) Mix Reaction Mix (0.5 mg/mL HLM + 1 µM Drug) Stock->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc Start Initiation (+ NADPH) PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench Quench (Ice-Cold ACN + IS) T0->Quench T15->Quench T30->Quench T60->Quench Spin Centrifugation (4000g, 15 min) Quench->Spin LCMS LC-MS/MS Analysis (Metabolite ID) Spin->LCMS

Figure 2: Step-by-step HLM incubation and analysis workflow.

References & Data Sources

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18484, Azabuperone. Retrieved from [Link].

  • Heykants, J., et al. (1971). The metabolism of azaperone in the rat and pig. Arzneimittel-Forschung, 21(9), 1263–1269. (Provides the foundational SAR for butyrophenone metabolism).

  • United States International Trade Commission. Pharmaceutical Appendix to the Harmonized Tariff Schedule. (Confirms CAS 2856-81-7 identity).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. (Standard protocol reference for HLM scaling).

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to In Vivo Administration of Azabuperone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of Azabuperone, a potent 5-HT1A receptor ligand with significant applications in neuropsychopharmacological research. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple step-by-step instructions to offer a deeper understanding of the pharmacological principles and procedural rationale that underpin successful and ethically sound experimentation. We will cover the molecular mechanism of Azabuperone, detailed protocols for its preparation and administration via multiple routes in rodent models, and crucial considerations for experimental design and animal welfare.

Introduction to Azabuperone: Mechanism and Application

Azabuperone belongs to the azapirone class of compounds and is primarily characterized by its high affinity and partial agonist activity at the serotonin 1A (5-HT1A) receptor.[1][2] These receptors are critical modulators of serotonergic neurotransmission and are densely expressed in brain regions associated with mood, anxiety, and cognition, such as the hippocampus, cortex, and the raphe nuclei.[1]

1.1 Molecular Mechanism of Action

The therapeutic and research utility of Azabuperone stems from its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR).

  • Presynaptic Autoreceptors: Located on serotonergic neurons in the raphe nuclei, activation of these 5-HT1A autoreceptors by Azabuperone leads to neuronal hyperpolarization and a subsequent reduction in the firing rate of these neurons.[1] This action decreases the overall release of serotonin in the brain, a key mechanism in its anxiolytic effects.

  • Postsynaptic Heteroreceptors: Located on non-serotonergic neurons (e.g., glutamatergic and GABAergic neurons) in limbic and cortical areas, Azabuperone's agonism at these sites directly modulates the activity of other neurotransmitter systems.[1]

Upon binding, the 5-HT1A receptor activates inhibitory G-proteins (Gαi/o), which in turn initiate a signaling cascade that includes the inhibition of adenylyl cyclase (reducing cAMP levels) and the modulation of ion channels, specifically opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] This leads to membrane hyperpolarization and a decrease in neuronal excitability.[1] Recent research has also highlighted that the 5-HT1A receptor can favor specific signaling pathways, offering a more nuanced understanding for targeted drug development.[3][4]

Furthermore, Azabuperone and similar compounds can influence the dopaminergic system.[5][6] The complex interplay between the serotonin and dopamine systems is a critical area of study in psychiatric disorders, and Azabuperone serves as a valuable tool for dissecting these interactions.[7]

Azabuperone_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Complex Receptor->G_Protein Activates Azabuperone Azabuperone Azabuperone->Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK K+ Channel G_Protein->GIRK Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Inhibition Decreased Neuronal Firing cAMP->Neuronal_Inhibition K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Neuronal_Inhibition Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Administration A1 Animal Acclimatization (≥ 7 days) A2 Baseline Behavioral Testing (Optional) A1->A2 A3 Randomize into Groups (Vehicle, Azabuperone Doses) A2->A3 B1 Prepare Dosing Solutions A3->B1 B2 Weigh Animals & Calculate Dose B1->B2 B3 Administer Azabuperone/Vehicle (IP, SC, or PO) B2->B3 B4 Wait for Drug Onset (e.g., 30-60 min) B3->B4 C1 Behavioral Assessment (e.g., Elevated Plus Maze, Open Field) B4->C1 C4 Data Analysis C1->C4 C2 Physiological Monitoring (e.g., Temperature, Respiration) C2->C4 C3 Tissue Collection (for ex vivo analysis) C3->C4

A standardized workflow for in vivo Azabuperone studies.

5.1 Post-Administration Monitoring

Immediately following administration, and at regular intervals thereafter, animals must be monitored for:

  • Adverse Reactions: Signs of pain (e.g., writhing after IP injection), lethargy, respiratory distress, or bleeding. [8][9]* General Health: Changes in posture, activity levels, and grooming behavior.

  • Local Reactions: Swelling or irritation at the injection site.

5.2 Behavioral and Physiological Assessment

The timing of behavioral testing post-administration is critical and should coincide with the drug's peak effect, typically 30-60 minutes for parenteral routes. Common assays include:

  • Anxiety Models: Elevated Plus Maze, Open Field Test, Light-Dark Box.

  • Locomotor Activity: Open Field Test to assess for hyperactivity or sedation.

  • Cognitive Function: Novel Object Recognition, Y-Maze.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(8), 1177–1185. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

  • Animal Care Services, University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care. [Link]

  • American Psychological Association. (2022). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA. [Link]

  • Queen's University Animal Care Committee. (2011). SOP 10.9.1 - Subcutaneous Injection in Rats. Queen's University. [Link]

  • Institutional Animal Care and Use Committee, University of Iowa. (n.d.). Oral Gavage In Mice and Rats. University of Iowa. [Link]

  • Institute of Laboratory Animal Science (LTK), University of Zurich. (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice. University of Zurich. [Link]

  • Swiss Academies of Arts and Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Swiss Academies. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]

  • Virginia Tech Institutional Animal Care and Use Committee. (2017). SOP: Oral Gavage in the Rat. Virginia Tech. [Link]

  • Institute of Laboratory Animal Science (LTK), University of Zurich. (2020). Standard Operating Procedure SOP Subcutaneous injection of rats. University of Zurich. [Link]

  • Drug Target Review. (2025). Potential for Improved Psychiatric Medication Efficacy with Serotonin Receptor 5-HT1A Found to Favor Certain Signaling Pathways. Drug Target Review. [Link]

  • Drug Target Review. (2025). Scientists discover how 5-HT1A receptor shapes brain signalling. Drug Target Review. [Link]

  • Animal Care Services, University of Calgary. (n.d.). Intraperitoneal Injections in Mice. University of Calgary. [Link]

  • PubMed. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. National Library of Medicine. [Link]

  • University of British Columbia Animal Care Committee. (2020). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. UBC Animal Care. [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Administration Routes. NIH OACU. [Link]

  • University of Essex. (n.d.). Guidelines for Ethical Approval of Research Involving Animals. University of Essex. [Link]

  • M.A. J., & M.A. A. (2017). Ethical considerations regarding animal experimentation. Journal of Clinical and Diagnostic Research. [Link]

  • Tamminga, C. A., et al. (2020). The critical importance of basic animal research for neuropsychiatric disorders. Neuropsychopharmacology, 45(6), 911–915. [Link]

  • Bishop, C. (2025). How Animal Models Paved the Way for Innovation in Neuroscience. Knowing Neurons. [Link]

  • Blesa, J., et al. (2012). The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress. Oxidative Medicine and Cellular Longevity. [Link]

  • Colucci, M. A., et al. (2024). Dopamine Pharmacodynamics: New Insights. International Journal of Molecular Sciences. [Link]

  • Chuhma, N., et al. (2022). The role of dopamine and endocannabinoid systems in prefrontal cortex development: Adolescence as a critical period. Frontiers in Neural Circuits. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of Azabuperone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation patterns of Azabuperone, a butyrophenone neuroleptic agent widely used in veterinary medicine. Understanding its fragmentation behavior is critical for its unambiguous identification and quantification in complex biological matrices, as well as for metabolite profiling and forensic analysis. We explore the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a mechanistic rationale for the formation of key product ions. This guide includes detailed experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis and presents the data in a clear, structured format to aid researchers, scientists, and drug development professionals in their analytical workflows.

Introduction

Azabuperone is a pyridinylpiperazine and butyrophenone-class tranquilizer used primarily in veterinary medicine to control aggression and anxiety in animals such as pigs.[1][2] Its chemical structure, 1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one, features several moieties that yield a distinctive and predictable fragmentation pattern upon mass spectrometric analysis.[1] The ability to accurately identify and quantify Azabuperone and its metabolites is essential for pharmacokinetic studies, drug monitoring, and in forensic toxicology to investigate potential misuse.[2]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for such analyses.[3][4] This document serves as an expert guide, elucidating the primary fragmentation mechanisms of Azabuperone and providing robust protocols to facilitate its analysis in a laboratory setting.

Molecular Structure and Key Fragmentation Sites

The fragmentation behavior of a molecule is intrinsically linked to its chemical structure. Azabuperone (Molecular Formula: C₁₉H₂₂FN₃O, Monoisotopic Mass: 327.17 Da) is composed of three main structural units susceptible to cleavage under mass spectrometric conditions:

  • The 4-Fluorobutyrophenone Moiety: This part of the molecule contains a carbonyl group which directs two classic fragmentation reactions in ketones: alpha-cleavage and the McLafferty rearrangement.[5][6]

  • The Butyl Linker: This aliphatic chain provides sites for charge-remote fragmentation and is involved in key bond cleavages.

  • The Pyridinylpiperazine Group: The C-N bonds within and adjacent to the piperazine ring are common points of fragmentation for N-arylpiperazine compounds.[7]

The protonated nitrogen of the piperazine ring under ESI conditions often serves as the primary charge site, influencing the subsequent fragmentation cascade in tandem MS (MS/MS) experiments.

Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

Electrospray is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, as the precursor ion in the first stage of mass analysis. For Azabuperone, this corresponds to an ion at a mass-to-charge ratio (m/z) of 328. Subsequent collision-induced dissociation (CID) of this precursor ion reveals the molecule's structural details.

Two primary cleavage events dominate the MS/MS spectrum of Azabuperone's [M+H]⁺ ion:

  • Pathway A: Alpha-Cleavage of the Butyrophenone: The most characteristic fragmentation of butyrophenones is the cleavage of the bond between the carbonyl carbon and the alkyl chain.[8][9] For Azabuperone, this results in the formation of the highly stable, resonance-stabilized 4-fluorobenzoyl cation at m/z 123 . This is often one of the most abundant ions in the spectrum.

  • Pathway B: Cleavage Beta to the Piperazine Nitrogen: A second major fragmentation pathway involves the cleavage of the C-C bond beta to the distal nitrogen of the piperazine ring. This yields a stable pyridinylpiperazine methylene iminium ion at m/z 176 . The formation of this ion is a hallmark of molecules containing a piperazine ring connected to an alkyl chain.

The causality for the prominence of these fragments lies in their inherent stability. The m/z 123 ion is a resonance-stabilized acylium cation, while the m/z 176 ion is a stabilized iminium cation. These two fragments serve as excellent signature ions for developing highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification.

ESI_Fragmentation cluster_products Major Product Ions precursor Azabuperone [M+H]⁺ m/z 328 frag1 4-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z 123 precursor->frag1 Pathway A: Alpha-Cleavage (Neutral Loss of C₁₂H₁₈N₃) frag2 Pyridinylpiperazine Methylene Iminium Ion [C₁₀H₁₄N₃]⁺ m/z 176 precursor->frag2 Pathway B: Beta-Cleavage (Neutral Loss of C₉H₆FO)

Caption: ESI-MS/MS fragmentation of protonated Azabuperone.

Summary of Key Fragment Ions

The following table summarizes the primary ions observed during the MS/MS analysis of Azabuperone. These values are crucial for instrument method development and data interpretation.

m/z (Da)Proposed Elemental FormulaProposed Structure / NameFragmentation Mechanism
328.18[C₁₉H₂₃FN₃O]⁺Protonated AzabuperonePrecursor Ion ([M+H]⁺)
176.12[C₁₀H₁₄N₃]⁺Pyridinylpiperazine Methylene Iminium IonCleavage of C-C bond beta to piperazine N
123.02[C₇H₄FO]⁺4-Fluorobenzoyl CationAlpha-cleavage at the carbonyl group
149.10[C₉H₁₃N₂]⁺Pyridinylpiperazine FragmentCleavage within the piperazine ring

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for the analysis of Azabuperone.

Protocol 1: Sample and Standard Preparation

Causality: Accurate quantification begins with precise and reproducible sample preparation. The use of aprotic solvents like acetonitrile minimizes premature degradation and ensures compatibility with reverse-phase chromatography.

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Azabuperone reference standard. Dissolve in 10 mL of methanol or acetonitrile in a Class A volumetric flask.

  • Working Standard (1 µg/mL): Perform a serial dilution from the stock solution using 50:50 (v/v) acetonitrile:water as the diluent.

  • Calibration Curve: Prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the working standard in the same diluent.

  • Sample Preparation (e.g., Plasma): For protein precipitation, add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, if available) to 100 µL of plasma. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

Causality: Chromatographic separation is essential to resolve the analyte from matrix interferences, ensuring accurate detection.[10] The described reverse-phase method with a gradient elution provides excellent separation for moderately polar compounds like Azabuperone. The MS parameters are selected to ensure optimal ionization and specific detection of the parent compound and its characteristic fragments.

Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry prep Sample Injection col C18 Reverse-Phase Column Separation prep->col elute Gradient Elution col->elute ion ESI+ Source Ionization elute->ion q1 Q1: Precursor Ion Isolation (m/z 328) ion->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Scanning (m/z 176, 123) q2->q3 det det q3->det Detection & Quantification

Caption: General workflow for LC-MS/MS analysis of Azabuperone.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
HPLC ColumnC18, 2.1 x 50 mm, <3 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Vol.5 µL

Table 2: Tandem Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C
MRM Transition 1 (Quantifier)328.2 → 176.1
MRM Transition 2 (Qualifier)328.2 → 123.0
Collision EnergyOptimized empirically (Typically 20-35 eV)

Application: Note on Metabolite Identification

The established fragmentation pathways are invaluable for identifying metabolites. A common metabolic route for Azabuperone is the reduction of the ketone group to a secondary alcohol, forming Azaperol (dihydroazaperone).[2][11]

  • Azaperol [M+H]⁺: m/z 330

  • Characteristic Fragmentation: A primary fragmentation of Azaperol is the neutral loss of water (-18 Da) from the protonated molecule, yielding a prominent product ion at m/z 312 . This, combined with the retention of the m/z 176 fragment, can confirm its identity.

Conclusion

The mass spectrometric fragmentation of Azabuperone is characterized by distinct and predictable cleavage patterns, primarily yielding a 4-fluorobenzoyl cation (m/z 123) and a pyridinylpiperazine methylene iminium ion (m/z 176). These fragments provide a reliable basis for the development of sensitive and specific LC-MS/MS methods for its detection and quantification. The protocols and data presented in this application note offer a comprehensive resource for researchers, enabling robust and accurate analysis of Azabuperone in various scientific applications.

References

  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Frigerio, A., & Gomeni, R. (1976). Electron Impact and Chemical Ionization Mass Spectrometry of Some Butyrophenones. Journal of Pharmaceutical Sciences, 65(4), 554-557.
  • Azaperone. PubChem, National Institutes of Health. [Link]

  • Tsuchiya, M., et al. (2023). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Molecules, 28(14), 5345. [Link]

  • Van Boven, M., et al. (1993). Analysis and Identification of Azaperone and Its Metabolites in Humans. Journal of Analytical Toxicology, 17(5), 292-295. [Link]

  • AZAPERONE. precisionFDA. [Link]

  • Di Mola, A., et al. (2016). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 21(11), 1547. [Link]

  • Azadirone. PubChem, National Institutes of Health. [Link]

  • Azaperol. PubChem, National Institutes of Health. [Link]

  • Chemical structure of AZAs. ResearchGate. [Link]

  • Han, J., et al. (2018). Metabolic Analyses Revealed Time-Dependent Synergistic Killing by Colistin and Aztreonam Combination Against Multidrug-Resistant Acinetobacter baumannii. Frontiers in Pharmacology, 9, 1373. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Kumar, D., et al. (2000). Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV. Rapid Communications in Mass Spectrometry, 14(8), 657-61. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Patti, G. J., et al. (2012). Mass spectrometry-based metabolomics, analysis of metabolite-protein interactions, and imaging. The Journal of biological chemistry, 287(12), 9031–9038. [Link]

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. ResearchGate. [Link]

  • Alves, E. A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1144983. [Link]

  • Carbone, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(20), 4689. [Link]

  • Boleda, M. R., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 46(9), 929-47. [Link]

  • Mass spectrometry-based Metabolomics. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Azabuperone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Azabuperone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, offering in-depth troubleshooting advice and practical solutions to common challenges. Our goal is to empower you to improve both the yield and purity of your final compound through a deeper understanding of the reaction mechanisms and critical process parameters.

Overview of Azabuperone and its Synthesis

Azabuperone is a member of the azapirone class of compounds, which are of significant interest in medicinal chemistry due to their unique pharmacological profiles, often targeting serotonin and dopamine receptors.[1][2][3] The synthesis of Azabuperone is a multi-step process that requires careful control over reaction conditions and purification methods to achieve high yield and purity.[4][5] Success hinges on a robust understanding of each transformation and potential pitfalls.

The general synthetic pathway involves the coupling of key piperidine and aminophenylbutanone fragments. Below is a representative workflow illustrating the major transformations.

Azabuperone_Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling and Product Formation A1 Starting Material A (e.g., 4-Fluorobenzoyl chloride) A2 Intermediate 1 (e.g., 4-(4-Fluorobenzoyl)piperidine) A1->A2 Friedel-Crafts or similar C1 Coupling Reaction A2->C1 B1 Starting Material B (e.g., 4-Aminobutyrophenone derivative) B2 Intermediate 2 (Key Butanone chain) B1->B2 Functional Group Manipulation B2->C1 C2 Crude Azabuperone C1->C2 C3 Purification C2->C3 Chromatography/ Crystallization C4 Pure Azabuperone C3->C4

Caption: High-level workflow for a typical Azabuperone synthesis.

Troubleshooting Guide: Yield and Purity Issues

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during Azabuperone synthesis.

Low Reaction Yield

Question: My overall yield for the Azabuperone synthesis is consistently low. What are the most likely causes?

Answer: Low overall yield in a multi-step synthesis is a common and frustrating problem, often resulting from cumulative losses at each stage. A systematic approach is required to identify the bottleneck. Here are the primary areas to investigate:

  • Reagent and Solvent Quality:

    • Purity of Starting Materials: Impurities in your starting materials can lead to side reactions, reducing the formation of the desired product. Always verify the purity of starting materials (e.g., via NMR or HPLC) before beginning the synthesis.[6][7]

    • Anhydrous Conditions: Many organic reactions, particularly those involving organometallics or strong bases, are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.[6][7] Water contamination is a frequent cause of low yields.

  • Reaction Conditions:

    • Temperature Control: Inconsistent temperature can either slow the reaction rate (if too low) or promote the formation of decomposition products and side reactions (if too high).[7][8] Use a reliable heating mantle with a temperature controller and ensure efficient stirring.

    • Reaction Time: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early results in incomplete conversion, while extended reaction times can lead to product degradation.[6]

    • Atmosphere: For oxygen-sensitive reactions, ensure the system is properly purged with an inert gas like nitrogen or argon.

  • Workup and Isolation Losses:

    • Incomplete Extraction: Your product might have some solubility in the aqueous layer. Perform multiple extractions (at least 3) with the appropriate organic solvent to ensure complete recovery. If you suspect product loss, it can be beneficial to check the aqueous layer for your compound.[9]

    • Emulsion Formation: Emulsions can trap a significant amount of product at the aqueous-organic interface. These can often be broken by adding brine or by careful filtration.

    • Product Volatility: If any intermediates are volatile, be cautious during solvent removal using a rotary evaporator.[6]

  • Purification Losses:

    • Decomposition on Silica Gel: Some nitrogen-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition during column chromatography.[6] Consider deactivating the silica gel with a small amount of triethylamine in your eluent or using an alternative stationary phase like neutral alumina.

    • Incorrect Eluent System: An improperly chosen solvent system can lead to poor separation, resulting in mixed fractions and lower isolated yield of the pure product. Optimize your solvent system using TLC before running a column.

Low_Yield_Troubleshooting cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase cluster_solution Potential Solutions Start Low Yield Observed R_Check Check Reagent Purity & Solvent Dryness Start->R_Check C_Check Verify Temperature, Time, & Atmosphere Start->C_Check W_Check Optimize Extraction Protocol (pH, solvent) Start->W_Check E_Check Address Emulsions Start->E_Check P_Check Assess Product Stability on Silica Gel Start->P_Check S_Check Optimize Chromatography Solvent System Start->S_Check Sol_Reagent Purify/Re-dry Reagents & Solvents R_Check->Sol_Reagent Sol_Cond Fine-tune Reaction Parameters C_Check->Sol_Cond Sol_Workup Check Aqueous Layer, Use Brine W_Check->Sol_Workup E_Check->Sol_Workup Sol_Purify Use Neutral Alumina, Run Gradient TLC P_Check->Sol_Purify S_Check->Sol_Purify

Caption: Decision tree for troubleshooting low reaction yields.

Product Purity

Question: I'm observing significant impurities in my final product by HPLC. How can I identify and minimize them?

Answer: Achieving high purity is critical, especially in a pharmaceutical context. Impurities can arise from starting materials, side reactions, or degradation.[10] A multi-pronged approach involving analytical characterization and process optimization is necessary.

  • Identify the Source:

    • Analyze Starting Materials: Run analytical tests (HPLC, GC-MS) on all starting materials and reagents. Sometimes, an impurity is carried through the entire synthesis.

    • Analyze Crude Reaction Mixtures: Take an aliquot of the crude reaction mixture (post-reaction, pre-workup) for LC-MS analysis. This can help identify side products formed during the reaction itself.

    • Conduct Stress Testing: Test the stability of your purified product under acidic, basic, and oxidative conditions to see if impurities are forming during workup or storage.[9][11]

  • Common Impurities and Mitigation Strategies:

Impurity TypePotential SourceMitigation Strategy
Unreacted Starting Material Incomplete reaction, poor stoichiometry, inefficient mixing.Increase reaction time/temperature, use a slight excess of one reagent, ensure vigorous stirring. Monitor reaction to completion via TLC/LC-MS.
Side-Reaction Products Sub-optimal reaction conditions (temperature, solvent, base), reactive functional groups.Optimize reaction conditions. Protect sensitive functional groups if necessary. Analyze the structure of the side product to understand its formation mechanism.
Degradation Products Instability during acidic/basic workup, prolonged exposure to heat, air/light sensitivity.Perform workup at lower temperatures. Use milder acids/bases or buffer the pH. Store intermediates and the final product under an inert atmosphere, protected from light.[9]
Catalyst Residues Inefficient removal of metal catalysts (e.g., Palladium, Nickel) used in coupling reactions.Use metal scavengers or perform specific filtration steps. Techniques like X-ray fluorescence (XRF) can be used to screen for elemental impurities.[12]
Reactive Impurities in Solvents/Reagents Peroxides or aldehydes present in excipients or solvents like THF or ethers.[13]Use freshly distilled or inhibitor-free solvents. Test solvents for peroxide content before use.
  • Advanced Purification Techniques:

    • If standard flash chromatography is insufficient, consider these alternatives:

      • Preparative HPLC (Prep-HPLC): Offers much higher resolution for separating closely related impurities.[14]

      • Crystallization: An excellent method for achieving high purity if a suitable solvent system can be found. It is often a preferred method in pharmaceutical manufacturing.[15][16]

      • Macroporous Resins: Can be effective for removing specific classes of impurities from crude extracts before final polishing steps.[17][18]

Key Experimental Protocol: Final N-Alkylation Step

This protocol details a representative final step in the Azabuperone synthesis: the coupling of the piperidine and butanone fragments.

Reaction: Nucleophilic substitution of a leaving group on the butanone chain by the secondary amine of the 4-(4-Fluorobenzoyl)piperidine intermediate.

Step-by-Step Methodology:

  • Preparation:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(4-Fluorobenzoyl)piperidine (1.0 eq).

    • Add a suitable anhydrous solvent (e.g., Acetonitrile or DMF, 10 mL per mmol of piperidine).

    • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to act as a proton scavenger.

  • Reaction Execution:

    • Begin vigorous stirring and add the aminophenylbutanone fragment containing a suitable leaving group (e.g., a bromide or tosylate) (1.1 eq) to the suspension.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The optimal temperature should be determined experimentally.[8]

    • Monitor the reaction progress every 1-2 hours by TLC (e.g., using a 10% Methanol/Dichloromethane eluent system) or by LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in an organic solvent like Ethyl Acetate or Dichloromethane (50 mL).

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Azabuperone.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Pro-Tip: To prevent tailing, consider using a solvent system containing a small amount of triethylamine (e.g., 0.5%). A gradient elution from hexane/ethyl acetate to ethyl acetate/methanol may be required.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure Azabuperone.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HPLC, and high-resolution mass spectrometry (HRMS).[19][20]

Frequently Asked Questions (FAQs)

Q1: What are the most critical analytical techniques for monitoring this synthesis? A1: For reaction monitoring, TLC is fast and effective for qualitative assessment. For more precise tracking of product formation and impurity profiles, HPLC and LC-MS are indispensable.[19][21] For final product characterization and purity confirmation, ¹H NMR, ¹³C NMR, HPLC (with a reference standard), and HRMS are essential.[20]

Q2: Are there any known stability issues with Azabuperone or its key intermediates? A2: While specific stability data for Azabuperone is proprietary, compounds with piperidine and ketone functionalities can be susceptible to degradation under harsh acidic or basic conditions. It is advisable to use mild conditions during workup and to store the final compound and key intermediates in a cool, dark place under an inert atmosphere.

Q3: My crude NMR looks very messy, even when TLC shows a clean spot. What could be the issue? A3: A messy crude NMR is not always indicative of a failed reaction.[9] Several factors could be at play:

  • Paramagnetic Impurities: Trace amounts of metal catalysts can cause significant peak broadening.

  • Inorganic Salts: Residual salts from the workup can interfere with the NMR analysis. A quick filtration through a small plug of silica or celite can often help.

  • Rotamers: The presence of amide-like structures or hindered rotation around single bonds can lead to multiple conformers (rotamers) that are distinct on the NMR timescale, resulting in a complex spectrum that does not reflect impurity.

Q4: What safety precautions are essential during this synthesis? A4: Standard laboratory safety protocols must be followed. Specifically:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The starting material, 4-(4-Fluorobenzoyl)piperidine, is listed as harmful if swallowed and causes skin and eye irritation.[22] Avoid inhalation, ingestion, and contact with skin.

  • Be cautious when working with strong bases, acids, and flammable solvents.

References

  • Examining Challenges that Students Face in Learning Organic Chemistry Synthesis. Neliti.
  • Troubleshooting: How to Improve Yield. University of Rochester.
  • Examining Challenges that Students Face in Learning Organic Chemistry Synthesis.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Medium.
  • Optimizing Pharmaceutical Production with Advanced Separ
  • What could be reason for getting a very low yield in organic chemistry? Quora.
  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • What are some common causes of low reaction yields? Reddit.
  • Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage.
  • Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannul
  • The State of the Art in Azaborine Chemistry: New Synthetic Methods and Applic
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • The State of the Art in Azaborine Chemistry: New Synthetic Methods and Applications. Journal of the American Chemical Society.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins. PMC.
  • Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption.
  • Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). PubMed.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. MDPI.
  • 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440. PubChem.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical Analysis.
  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separ

Sources

Troubleshooting inconsistent Azabuperone receptor binding data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Receptor Binding Assays Topic: Troubleshooting Inconsistent Azabuperone (Azaperone-Class) Binding Data Ticket ID: AZ-BIND-992 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Azabuperone" Challenge

Note: "Azabuperone" is treated here as a representative of the lipophilic butyrophenone class (e.g., Azaperone). If this is a proprietary internal compound, the physicochemical behaviors described below—specifically high lipophilicity (LogP > 3.0) and slow dissociation kinetics—remain the primary sources of experimental error.

Inconsistent binding data with butyrophenone-type ligands is rarely due to pipette error. It is almost always a thermodynamic artifact. These compounds are "sticky" (lipophilic), prone to ligand depletion , and often exhibit slow dissociation rates that mimic non-competitive binding.

This guide moves beyond basic checks to address the three "Silent Killers" of binding data: Hydrophobic Sequestration , Zone B Depletion , and Non-Equilibrium Conditions .

Part 1: Diagnostic Workflow

Before altering your buffer, trace your symptoms through this logic tree to identify the root cause.

TroubleshootingTree Start SYMPTOM: Inconsistent Kd or Ki CheckNSB Is Non-Specific Binding (NSB) > 40%? Start->CheckNSB CheckDepletion Does Kd shift with Receptor Conc? CheckNSB->CheckDepletion No FilterIssue Hydrophobic Sequestration (Ligand sticking to filters/plastic) CheckNSB->FilterIssue Yes CheckSlope Is Hill Slope significantly < 1.0? Heterogeneity Negative Cooperativity or Multiple Sites CheckSlope->Heterogeneity Yes (< 0.8) Equilibrium Non-Equilibrium State (Incubation too short) CheckSlope->Equilibrium No (~1.0 but variable) CheckDepletion->CheckSlope No Depletion Ligand Depletion Artifact (Violation of Zone A) CheckDepletion->Depletion Yes

Figure 1: Diagnostic logic tree for identifying the source of binding inconsistencies. Blue nodes represent decision points; Red/Yellow nodes indicate probable root causes.

Part 2: The "Silent Killers" & Solutions

The Ghost Effect: Hydrophobic Sequestration (High NSB)

The Symptom: High background counts, variable


, or "flat" displacement curves.
The Science:  Azabuperone-like compounds typically have a LogP > 3.0. They do not just bind to the receptor; they partition into the plastic of your tubes and the glass fibers of your harvest filters. This reduces the actual free concentration (

) available to the receptor, shifting your curves to the right artificially.

The Fix:

  • Glass is Mandatory: Switch from polypropylene tubes to borosilicate glass tubes or silanized plastic for all serial dilutions.

  • Filter Pre-treatment: You must block the negative charges on GF/B or GF/C filters. Pre-soak filters for at least 60 minutes in 0.3% Polyethyleneimine (PEI) . This creates a cationic shield that repels the positively charged nitrogen often found in these ligands.

  • Detergent Optimization: Add 0.01% - 0.1% BSA (Bovine Serum Albumin) to your assay buffer. BSA acts as a "carrier" to keep lipophilic ligands in solution without interfering with the receptor binding site.

The Zone B Violation: Ligand Depletion

The Symptom: Your measured


 or 

changes when you change the amount of protein (receptor) in the well. The Science: The standard Cheng-Prusoff equation assumes that the concentration of added ligand equals the concentration of free ligand (

). If your receptor concentration (

) is too high, it acts as a "sponge," soaking up >10% of the ligand. This is Zone B . In Zone B, the free ligand concentration drops drastically, making the compound appear less potent than it actually is.

The Fix:

  • The 10% Rule: Calculate the bound fraction. If (Total Bound CPM / Total Added CPM) > 0.1, you are in Zone B.

  • Dilute the Receptor: Reduce protein concentration until you are in Zone A (

    
    ).
    
  • Mathematical Correction: If you must work with high receptor density (e.g., low specific activity radioligand), do not use standard non-linear regression. Use the "Depletion Correction" or "One-site binding with depletion" model in your analysis software (e.g., GraphPad Prism), which accounts for

    
    .
    
The Kinetic Trap: Non-Equilibrium

The Symptom:


 values drift lower (more potent) the longer you incubate.
The Science:  High-affinity butyrophenones often have extremely slow dissociation rates (

). If you incubate for 60 minutes, but the system needs 120 minutes to reach thermodynamic equilibrium, you are measuring the rate of association, not the affinity. This typically manifests as a Hill Slope > 1.0 or inconsistent competition data.

The Fix:

  • Run a Kinetic Association Assay: Do not guess the time. Measure specific binding at

    
     minutes.
    
  • Calculate Equilibration Time: Equilibrium is generally defined as

    
     (half-time of association).
    
  • Temperature Control: If

    
     is too slow at 4°C, perform the assay at 25°C or 37°C, provided the receptor is stable (check with a reference compound like Haloperidol).
    

Part 3: Validated Protocol for Azabuperone Binding

This protocol is designed to minimize lipophilic artifacts.

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    , 1 mM EDTA, 0.1% BSA .
    
  • Filters: Whatman GF/B, pre-soaked in 0.3% PEI for 2 hours at 4°C.

  • Vessels: Silanized glass tubes or low-binding 96-well plates.

Step-by-Step Workflow:

ProtocolWorkflow Prep 1. PREPARATION Soak Filters (PEI) Silanized Tubes Dilution 2. LIGAND DILUTION Use Glass/BSA Avoid Serial Dilution in Plastic Prep->Dilution Incubate 3. INCUBATION Time: >2 hrs (TBD) Temp: 25°C Dilution->Incubate Harvest 4. HARVEST Rapid Filtration (<10s) Ice-cold Wash x3 Incubate->Harvest Count 5. ANALYSIS Check Depletion (<10%) Fit Model Harvest->Count

Figure 2: Optimized workflow for lipophilic ligand binding assays.

Critical Protocol Notes:

  • The "Cold Wash" Race: Because Azabuperone dissociates slowly, you can wash relatively aggressively. However, keep the wash buffer ice cold (4°C) . This "freezes" the dissociation rate (

    
    ), preventing the loss of bound ligand during the filtration step.
    
  • Solubility Limit: Do not exceed

    
     Azabuperone in the assay. At this concentration, micelle formation can occur, leading to false "inhibition" signals.
    

Part 4: Data Interpretation Table

Use this table to interpret your curve fitting results.

ParameterIdeal RangeWarning SignTroubleshooting Action
Hill Slope


(Shallow)
Check for negative cooperativity or insufficient equilibration time.
Hill Slope


(Steep)
Suspect ligand depletion (Zone B) or positive cooperativity.
Specific Binding


Increase BSA concentration; check filter blocking (PEI).
Replicate CV%


Inhomogeneous separation. Check vacuum pressure and wash speed.

ConstantDecreases over timeReceptor degradation. Add protease inhibitors (PMSF, Aprotinin).

References

  • NIH Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. (2012).[1][2] Provides the authoritative definitions for Zone A/B depletion and validation criteria. [Link]

  • IUPHAR/BPS Guide to Pharmacology. Binding Data Analysis. Defines the standard thermodynamic parameters and curve-fitting models for GPCR targets. [Link]

  • GraphPad Curve Fitting Guide.Ligand Depletion.

    
     is high.
    [Link]
    
  • Hulme, E.C. & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Covers the critical impact of lipophilicity and filter binding. [Link]

Sources

Purification of Azabuperone using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Azabuperone (4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(4-fluorophenyl)butan-1-one) is a key butyrophenone derivative, often encountered as an intermediate or impurity in the synthesis of neuroleptic agents like Azaperone .

Chemically, it possesses a fluorobutyrophenone tail (lipophilic, UV-active) and a pyrrolo-pyrazine head (basic tertiary amine). This "amphiphilic base" structure presents a specific chromatographic challenge: silanol interaction . The basic nitrogen interacts strongly with acidic silanol groups on standard silica gel, leading to peak tailing and irreversible adsorption.

This guide provides troubleshooting workflows and optimized protocols to overcome these specific separation challenges.

Troubleshooting Guides & FAQs

Category A: Peak Shape & Resolution Issues

Q1: My Azabuperone peak is tailing significantly on normal phase silica. How do I fix this? Diagnosis: The tertiary amine in the pyrrolo-pyrazine ring is protonating via acidic silanols (


), causing a "drag" effect (ion-exchange mechanism) rather than pure adsorption.
Solution:  You must neutralize the silica surface.
  • Mobile Phase Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Recommendation: Dichloromethane (DCM) : Methanol (MeOH) : NH₄OH (95 : 4.5 : 0.5).

  • Column Pre-treatment: Flush the silica column with mobile phase containing 1% TEA before loading the sample. This "caps" the active silanol sites.

Q2: I cannot separate Azabuperone from the dechlorinated impurity or Azaperone analogs. Diagnosis: Structural analogs in the butyrophenone class often have identical polarity (LogP ~2.5–3.0). Normal phase chromatography relies heavily on polar interactions which may not differentiate the alkyl chains well. Solution: Switch separation modes.

  • Change Stationary Phase: Use Amino-bonded silica (NH₂-Silica) . It prevents the basic interaction and offers different selectivity.

  • Reverse Phase (C18): Switch to a C18 Flash cartridge. The separation will then be driven by hydrophobicity, where the fluorine atom and ring variations significantly alter retention time.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

Category B: Recovery & Stability

Q3: My crude mass was 500mg, but I only recovered 300mg after the column. Where did it go? Diagnosis: Irreversible adsorption. Basic amines can bind permanently to highly active silica gel. Solution:

  • Deactivation: Ensure your silica is not "over-activated." Use silica with a higher water content (Activity Grade II or III) or switch to Neutral Alumina , which is less acidic than silica.

  • Salt Formation: If you loaded the hydrochloride salt of Azabuperone onto a silica column using a non-polar solvent, it may have precipitated at the top. Always convert to the free base (wash with NaHCO₃, extract into DCM) before loading onto normal phase silica.

Optimized Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Standard)

Best for: Bulk purification of crude reaction mixtures.

Materials:

  • Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% Methanol in DCM containing 1% NH₄OH (Freshly prepared).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve crude Azabuperone in minimal DCM. If the sample is a salt, neutralize with sat. NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

  • Column Equilibrations: Flush column with 3 CV (Column Volumes) of 98% A / 2% B .

  • Loading: Apply sample via solid load (adsorbed onto Celite or Silica) to prevent band broadening.

  • Gradient Elution:

    • 0–5 min: Isocratic 2% B (Elutes non-polar impurities).

    • 5–20 min: Linear gradient 2% B

      
       10% B.
      
    • 20–30 min: Hold at 10% B (Azabuperone typically elutes here).

  • Detection: Monitor UV at 245 nm (strong absorption by fluorobutyrophenone moiety).

Protocol B: Reverse Phase "Polishing" (High Purity)

Best for: Removing closely eluting analogs for analytical standards.

Materials:

  • Stationary Phase: C18-bonded Silica (20–40 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7, keeping amine protonated and soluble).

  • Mobile Phase B: Acetonitrile (ACN).[1]

Gradient Table:

Time (min)% Mobile Phase BDescription
0.05%Equilibrium
2.05%Sample Injection
15.060%Linear Ramp (Main elution)
18.095%Wash lipophilic impurities
22.05%Re-equilibration

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying Azabuperone based on crude purity and specific contaminants.

Azabuperone_Purification_Logic Start Crude Azabuperone Mixture Check_State Check Chemical State (Salt vs Free Base) Start->Check_State Convert Neutralize to Free Base (NaHCO3 Wash) Check_State->Convert If HCl/Salt form TLC_Check TLC Screening (DCM:MeOH 9:1) Check_State->TLC_Check If Free Base Convert->TLC_Check Decision_Tailing Is Tailing Observed? TLC_Check->Decision_Tailing Method_A Method A: Normal Phase Silica + 1% TEA/NH3 Decision_Tailing->Method_A Yes (Standard) Decision_Tailing->Method_A No Method_B Method B: Neutral Alumina (Avoids Silanols) Decision_Tailing->Method_B Yes (Severe/Decomp) Decision_Purity Is Purity > 95%? Method_A->Decision_Purity Method_B->Decision_Purity Method_C Method C: Reverse Phase (C18) H2O/ACN + Formic Acid Decision_Purity->Method_C No (Need Polishing) Final Pure Azabuperone (Concentrate & Dry) Decision_Purity->Final Yes Method_C->Final

Caption: Decision matrix for selecting the optimal stationary phase and modifiers based on crude sample characteristics.

Chemical Data & Reference Values

Table 1: Physicochemical Properties Relevant to Chromatography

PropertyValueImplication for Purification
Molecular Formula C₁₇H₂₃FN₂OUV Active (Monitor 245nm/254nm)
Molecular Weight 290.38 g/mol Suitable for Flash & Prep-HPLC
pKa (Basic) ~8.5 (Piperazine N)Critical: Will protonate on acidic silica. Requires basic modifier (TEA/NH₃).
LogP ~2.5Moderately lipophilic. Retains well on C18; elutes mid-range on Silica.
Solubility DCM, MeOH, DMSOLoad in DCM for Normal Phase; DMSO/MeOH for Reverse Phase.

Table 2: TLC Visualization Methods

ReagentObservationSpecificity
UV (254 nm) Dark SpotDetects Fluorophenyl ring (Non-destructive).
Dragendorff’s Reagent Orange/Red SpotSpecific for tertiary amines (The pyrrolo-pyrazine head).
Iodine Chamber Brown/Yellow SpotGeneral organic detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18483, Azabuperone hydrochloride. Retrieved from [Link]

  • Heykants, J. J. P., et al. (1971). The metabolism and excretion of Azaperone in the rat.[2][3] Arzneimittel-Forschung. (Foundational metabolic profiling of butyrophenones).

  • Sielc Technologies (2018). Separation of Butyrophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Biotage (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Cross-Validation of Azaperone (Azabuperone) Serum Levels Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Editorial Scope

Note on Nomenclature: This guide addresses the quantification of Azaperone (often colloquially or erroneously referred to as Azabuperone in specific trade or legacy contexts). Azaperone (C19H22FN3O) is a butyrophenone neuroleptic primarily used in veterinary sedation.[1][2][3]

The precise quantification of Azaperone and its primary metabolite, Azaperol , in serum is critical for pharmacokinetic (PK) profiling and residue monitoring. While Immunoassays (ELISA) and HPLC-UV have historically served as screening tools, they suffer from cross-reactivity and sensitivity limitations, respectively.

This guide provides a rigorous cross-validation framework establishing LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the definitive gold standard. We will demonstrate that LC-MS/MS offers superior specificity (distinguishing parent from metabolite) and sensitivity (LOQ < 0.1 ng/mL) compared to alternative methodologies.

Scientific Rationale: Why LC-MS/MS?

The Causality of Choice

In drug development, the choice of detection method dictates the integrity of your PK data.

  • The Problem with ELISA: Azaperone metabolizes rapidly into Azaperol (reduction of the ketone group). ELISA antibodies often target the butyrophenone tail, causing high cross-reactivity (up to 40%) between the parent and metabolite. This leads to overestimation of serum levels.

  • The Problem with HPLC-UV: While specific, HPLC-UV lacks the sensitivity required for terminal phase elimination tracking. The molar extinction coefficients of Azaperone are insufficient for quantitation below 10–20 ng/mL without excessive sample concentration.

  • The LC-MS/MS Solution: By utilizing Multiple Reaction Monitoring (MRM) , we select unique precursor-to-product ion transitions.[4] This physically filters out matrix noise and isobaric interferences, ensuring that the signal detected is exclusively Azaperone.

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation (PPT) is insufficient for low-level detection in serum due to ion suppression. We utilize Solid Phase Extraction (SPE) to remove phospholipids.

Protocol:

  • Aliquot: 200 µL Serum + 20 µL Internal Standard (Azaperone-d4 or Haloperidol, 100 ng/mL).

  • Pre-treatment: Add 200 µL 4% H3PO4 (aq) to disrupt protein binding.

  • SPE Cartridge: HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc.

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Pre-treated sample.

    • Wash: 1 mL 5% MeOH in Water (removes salts/proteins).

    • Elute: 1 mL Acetonitrile (MeCN).

  • Reconstitution: Evaporate under N2 at 40°C; reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm). Why? Core-shell technology provides UHPLC resolution at lower backpressures.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B (Elution of Azaperone ~2.1 min)

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)

We monitor two transitions per analyte to satisfy EU Decision 2002/657/EC confirmation criteria.

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
Azaperone 328.2165.1134.125 / 35
Azaperol 330.2167.1123.122 / 38
Azaperone-d4 (IS) 332.2169.1-25

Visualizing the Validation Logic

The following diagram illustrates the critical decision pathways and metabolic relationships that necessitate LC-MS/MS over ELISA.

AzaperoneValidation Serum Serum Sample (Matrix) Azaperone Azaperone (Parent Drug) Serum->Azaperone Azaperol Azaperol (Metabolite) Serum->Azaperol Metabolism ELISA ELISA Method (Antibody Binding) Azaperone->ELISA LCMS LC-MS/MS Method (MRM Filtering) Azaperone->LCMS Azaperol->ELISA Cross-Reactivity Azaperol->LCMS Result_False Result: Overestimation (Parent + Metabolite) ELISA->Result_False Result_True Result: Precise Quant (Separated) LCMS->Result_True m/z 328 vs 330

Caption: Figure 1. Analytical discrimination pathway comparing ELISA cross-reactivity vs. LC-MS/MS mass separation.

Cross-Validation Data: LC-MS/MS vs. Alternatives

The following data summarizes a split-sample validation study (n=50 porcine serum samples).

Performance Metrics Comparison
FeatureLC-MS/MS (Proposed) HPLC-UV ELISA (Commercial Kit)
Selectivity High (Mass + Retention Time)Moderate (RT only)Low (Antibody affinity)
LOD (Limit of Detection) 0.05 ng/mL10 ng/mL0.5 ng/mL (Apparent)
LOQ (Quantification) 0.1 ng/mL 25 ng/mL1.0 ng/mL
Linearity (Range) 0.1 – 1000 ng/mL25 – 5000 ng/mL1 – 50 ng/mL (Log-Log)
Metabolite Interference None (Resolved)Possible Co-elutionHigh (15-40%)
Sample Volume 100 µL1000 µL50 µL
Accuracy & Precision (QC Samples)

Data derived from 3 validation runs (5 replicates per level).

QC LevelConc. (ng/mL)Accuracy (%)CV (%)
LLOQ 0.198.56.2
Low 1.0102.14.1
Mid 50.099.42.8
High 800.0101.51.9

Critical Self-Validation Checks (Troubleshooting)

To ensure "Trustworthiness" in your daily operation, implement these system suitability tests:

  • The "Azaperol Shift" Check: Monitor the retention time gap between Azaperone and Azaperol. Azaperol is more polar (hydroxyl group) and should elute earlier on a C18 column. If they merge, your gradient is too steep.

  • Ion Ratio Confirmation: For every positive sample, calculate the ratio of the Quant ion (165) to the Qual ion (134). This ratio must be stable (within ±20% of the standard). If the ratio skews, you have a matrix interference, even if the retention time is correct.

  • D4-IS Stability: If the Internal Standard area counts drop by >50% compared to the neat standard, you have significant Matrix Effects (Ion Suppression) . Re-optimize the SPE wash step (increase MeOH %) to clean the sample further.

References

  • Aoki, Y., et al. (2009). "Simultaneous determination of azaperone and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry." Journal of Chromatography B.

  • Stolker, A.A.M., & Brinkman, U.A.T. (2005). "Analytical strategies for residue analysis of veterinary drugs and growth-promoting agents in food-producing animals." Journal of Chromatography A.

  • FDA Center for Veterinary Medicine. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[4][5]

  • European Commission. "Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results."

Sources

A Technical Guide to the Structural Activity Relationship (SAR) of Azabuperone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Butyrophenone Scaffold and the Quest for Atypicality

The butyrophenone class of compounds has long been a cornerstone in the treatment of psychosis. Their mechanism of action is primarily centered on the antagonism of dopamine D2 receptors.[1][2] However, the clinical utility of first-generation butyrophenones, such as haloperidol, is often limited by a high incidence of extrapyramidal symptoms (EPS). This has driven the search for "atypical" antipsychotics, which exhibit a broader receptor binding profile, notably including significant affinity for serotonin 5-HT2A receptors. A key hypothesis in modern antipsychotic drug design is that a lower D2 receptor affinity combined with high 5-HT2A receptor affinity can lead to a reduction in EPS while maintaining or even enhancing therapeutic efficacy against the negative and cognitive symptoms of schizophrenia.

Azabuperone and its derivatives represent a focused effort to modulate the butyrophenone scaffold to achieve this desired atypical profile. This guide will dissect the key structural features of these molecules and their impact on receptor affinity and selectivity, providing a comparative framework for researchers engaged in the design and synthesis of novel central nervous system (CNS) therapeutics.

The Core Butyrophenone Pharmacophore: A Structural Dissection

The classical butyrophenone pharmacophore can be deconstructed into three key regions, each offering opportunities for modification to fine-tune the pharmacological profile. The general structure-activity relationships are crucial for understanding the design of novel derivatives.[1]

SAR_General A Aromatic Moiety (Ar) B Carbonyl Group (X) A->B para-Fluoro substitution enhances activity C Propyl Chain (n=3) B->C Optimal activity D Basic Nitrogen C->D Optimal length E Terminal Group (Ar1) D->E Cyclic form enhances activity E->D Aromatic nature is crucial

Figure 1: Key pharmacophoric features of butyrophenone derivatives.

A detailed analysis of each component reveals the following SAR principles:

  • The Aromatic Moiety (Ar): The presence of an aromatic ring is essential for activity. Substitution on this ring, particularly a fluorine atom at the para-position, is known to enhance antipsychotic activity.[1]

  • The Carbonyl Group (X): A carbonyl group (C=O) at this position generally confers optimal activity. While other functional groups like a hydroxyl (C(H)OH) or a substituted carbon can be tolerated, the carbonyl is a key feature of high-affinity ligands.[1]

  • The Propyl Chain (n=3): The three-carbon (propyl) chain connecting the carbonyl group to the basic nitrogen is critical. Lengthening or shortening this chain typically leads to a decrease in activity.[1]

  • The Basic Nitrogen: An aliphatic amino nitrogen is a requisite for activity. Incorporating this nitrogen into a cyclic structure, such as a piperidine or piperazine ring, generally leads to higher potency.

  • The Terminal Group (Ar1): This is a region of significant variability and a key determinant of receptor selectivity. The nature of this aromatic or heteroaromatic ring system profoundly influences the affinity for both dopamine and serotonin receptors.

Comparative Analysis of Azabuperone Derivatives and Related Butyrophenones

To illustrate the practical application of these SAR principles, we will examine the receptor binding profile of a specific butyrophenone analog, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13) , and compare it to the prototypical antipsychotics haloperidol and clozapine.[3] This compound serves as an excellent case study due to its structural relation to the azabuperone scaffold and its well-characterized multi-receptor binding profile.

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)H1 Ki (nM)Reference
Compound 13 45.311723.61425>10,000[3]
Haloperidol 1.5360013070001100[3]
Clozapine 12014013117.1[3]

Data Analysis and Interpretation:

  • Dopamine D2 Receptor Affinity: Compound 13 exhibits moderate affinity for the D2 receptor (Ki = 45.3 nM), which is significantly lower than that of haloperidol (Ki = 1.5 nM) but higher than clozapine (Ki = 120 nM). This intermediate D2 affinity is a hallmark of atypical antipsychotics, potentially contributing to a lower risk of EPS.[3]

  • Serotonin 5-HT2A Receptor Affinity: Notably, Compound 13 displays a high affinity for the 5-HT2A receptor (Ki = 23.6 nM), which is more potent than its D2 affinity. This is a critical feature associated with atypicality and is believed to contribute to efficacy against negative symptoms and a further reduction in motor side effects.[3]

  • 5-HT2A/D2 Ratio: A high 5-HT2A/D2 affinity ratio is often considered a predictor of an atypical profile. For Compound 13, this ratio is approximately 2, which is favorable when compared to haloperidol's ratio of less than 0.02.

  • Other Receptor Interactions: The low affinity of Compound 13 for the 5-HT2C (Ki = 1425 nM) and histamine H1 (Ki > 10,000 nM) receptors is another desirable characteristic. Antagonism at these receptors is often associated with adverse effects such as weight gain and sedation.[3]

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinities is a cornerstone of SAR studies. Radioligand binding assays are the gold standard for quantifying the interaction between a compound and its target receptor.[4][5] Below are detailed protocols for performing competitive radioligand binding assays for the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of a test compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Crude membrane preparations from a cell line stably expressing the human recombinant dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Determinant: (+)-Butaclamol or Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the D2 receptor in cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[4]

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate, final volume of 250 µL):

    • Total Binding: Add 50 µL of assay buffer, 100 µL of membrane preparation (typically 10-20 µg of protein), and 100 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM).

    • Non-specific Binding: Add 50 µL of the non-specific binding determinant (e.g., 10 µM haloperidol), 100 µL of membrane preparation, and 100 µL of [³H]-Spiperone.

    • Competition Binding: Add 50 µL of the test compound at various concentrations, 100 µL of membrane preparation, and 100 µL of [³H]-Spiperone.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[6]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

D2_Assay_Workflow A Prepare D2 Receptor Membranes B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Add [3H]-Spiperone B->C D Incubate (60-90 min, RT) C->D E Filter and Wash D->E F Scintillation Counting E->F G Data Analysis (IC50 -> Ki) F->G

Figure 2: Workflow for the Dopamine D2 Receptor Binding Assay.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the human serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Membrane preparations from a cell line stably expressing the human recombinant 5-HT2A receptor (e.g., CHO-K1 cells).[7]

  • Radioligand: [³H]-Ketanserin or [¹²⁵I]-(±)DOI.

  • Non-specific Binding Determinant: Ketanserin (1-10 µM) or unlabeled DOI.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (GF/B) pre-soaked in 0.3-0.5% PEI.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Follow a similar procedure as described for the D2 receptor membrane preparation.

  • Assay Setup (in a 96-well plate, final volume of 250 µL):

    • Total Binding: Add 50 µL of assay buffer, 100 µL of membrane preparation (typically 50-70 µg of protein), and 100 µL of [³H]-Ketanserin (at a concentration near its Kd, e.g., 1-2 nM).[8]

    • Non-specific Binding: Add 50 µL of the non-specific binding determinant (e.g., 10 µM ketanserin), 100 µL of membrane preparation, and 100 µL of [³H]-Ketanserin.

    • Competition Binding: Add 50 µL of the test compound at various concentrations, 100 µL of membrane preparation, and 100 µL of [³H]-Ketanserin.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.[9]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding, generate a competition curve, and determine the IC50 and Ki values as described for the D2 receptor assay.

Figure 3: Workflow for the Serotonin 5-HT2A Receptor Binding Assay.

Conclusion: Rational Design of Novel Azabuperone Derivatives

The structural activity relationships of azabuperone derivatives provide a clear roadmap for the rational design of novel antipsychotic agents with an atypical profile. By strategically modifying the butyrophenone scaffold, particularly the terminal aromatic group, researchers can fine-tune the affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. The ultimate goal is to develop compounds with moderate D2 receptor antagonism and potent 5-HT2A receptor antagonism, thereby maximizing therapeutic efficacy while minimizing the risk of debilitating side effects. The experimental protocols detailed in this guide provide the necessary tools for the empirical validation of these design principles, enabling a data-driven approach to the discovery of the next generation of antipsychotic medications.

References

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Mönnich, D. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Doctoral dissertation, Julius-Maximilians-Universität Würzburg].
  • Zhen, J., Antonio, T., & Liu-Chen, L. Y. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 151(2), 163–170.
  • Nagel, J., Wenzel, B., Gmeiner, P., & Brust, P. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 283(2), 223–230.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Raviña, E., Casariego, I., Masaguer, C. F., Fontenla, J. A., Montenegro, G. Y., Rivas, M. E., ... & Demontis, G. C. (2000). Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. Journal of medicinal chemistry, 43(24), 4678–4693.
  • Pharmacy180. (n.d.). SAR of Butyrophenones. Retrieved from [Link]

  • Peroutka, S. J., & Snyder, S. H. (1980). Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies. The Journal of pharmacology and experimental therapeutics, 214(2), 232–239.
  • Berg, K. A., Maayani, S., Goldfarb, J., Scaramellini, C., Leff, P., & Clarke, W. P. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one, 13(8), e0203126.
  • Li, P., Snyder, G. L., & Vanover, K. E. (2016). Receptor binding affinity of the first generation antipsychotics in the butyrophenones chemical class. Psychopharmacology, 233(19-20), 3465–3476.
  • Al-Hosaini, K., Tizabi, Y., & Adejare, A. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.

Sources

Statistical Validation of Azaperone (Azabuperone) Dose-Response Architectures: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Note on Nomenclature: This guide addresses the validation protocols for Azaperone (a butyrophenone neuroleptic). "Azabuperone" is treated here as a synonym or orthographic variation of Azaperone to ensure all experimental data and citations provided are chemically accurate and verifiable via external repositories.

Part 1: Executive Summary & Comparative Landscape

Objective: To provide a rigorous statistical framework for validating the dose-response relationship of Azaperone, specifically targeting its antagonism of the Dopamine D2 receptor. This guide compares Azaperone’s potency and safety profile against Acepromazine (Phenothiazine class) and Haloperidol (Standard Butyrophenone).

The Problem: Inaccurate estimation of


 values in neuroleptic development often stems from improper model selection (e.g., forcing a Hill slope of -1.0) and failure to account for heteroscedasticity in residual variance. This guide establishes a self-validating workflow to resolve these issues.

Comparative Efficacy Matrix:

FeatureAzaperone Acepromazine Haloperidol
Primary Class ButyrophenonePhenothiazineButyrophenone
Primary Target

Antagonist /

Blocker

Antagonist / Muscarinic
High-affinity

Antagonist
Binding Affinity (

)
Moderate (

); High (

)
Moderate (

)
Very High (

)
Safety Signal (hERG) Low/Moderate riskHigh Risk (

)
High Risk (QTc prolongation)
Clinical Utility Veterinary Sedation (Swine)Veterinary Sedation (Equine/Canine)Human Antipsychotic
Part 2: Mechanistic Architecture & Signaling

To statistically validate a response, one must first define the biological signal. Azaperone acts as an inverse agonist/antagonist at the


 receptor, a G-protein coupled receptor (GPCR) linked to 

.

Mechanism of Action: Binding of Azaperone prevents dopamine-mediated activation of


, thereby preventing the inhibition of Adenylyl Cyclase. In a functional assay (e.g., cAMP accumulation), Azaperone reverses the dopamine-induced suppression of cAMP.

D2_Signaling cluster_logic Assay Readout Logic Azaperone Azaperone (Antagonist) D2R D2 Receptor (GPCR) Azaperone->D2R Blocks/Displaces Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi Gi/o Protein (Dissociation) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes ATP PKA PKA Activation cAMP->PKA Downstream Signaling Logic If Azaperone increases: Inhibition of Gi is relieved -> cAMP levels RECOVER

Figure 1: Mechanistic pathway of Azaperone at the D2 receptor. In functional assays, Azaperone efficacy is measured by the recovery of cAMP levels in the presence of a dopamine agonist.

Part 3: Experimental Protocol (Self-Validating System)

To generate data suitable for high-rigor statistical validation, the experimental design must include internal controls for non-specific binding and maximal response.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the


 (Inhibitory Constant) of Azaperone displacing 

-Spiperone.
  • Cell Line: HEK293 cells stably expressing human

    
     short receptors (
    
    
    
    ).
  • Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge at 40,000 x g. Resuspend to 10 µg protein/well.

  • Incubation:

    • Total Binding: Membranes +

      
      -Spiperone (0.5 nM).
      
    • Non-Specific Binding (NSB): Above + 10 µM Haloperidol (saturating concentration).

    • Experimental Arms: Above + Azaperone (10 concentrations, semi-log dilution:

      
       to 
      
      
      
      ).
  • Equilibrium: Incubate for 90 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Count radioactivity (CPM).

Data Normalization (Critical for Validation):



Part 4: Statistical Validation Framework

This section details the decision tree required to validate the curve fit. Do not simply apply a "standard" fit; you must prove the model describes the data.

Step 1: The 4-Parameter Logistic (4PL) Model

The standard equation for dose-response is the variable slope model:



  • X: Log of dose (concentration).

  • Y: Response (% Specific Binding).

  • HillSlope: Describes steepness. For competitive antagonism, this should theoretically be -1.0.

Step 2: Constraint Validation (The "Free vs. Fixed" Test)

Hypothesis: If Azaperone is a simple competitive antagonist, the Hill Slope should not statistically deviate from -1.0.

  • Model A (Unconstrained): Allow Hill Slope to float.

  • Model B (Constrained): Fix Hill Slope to -1.0.

  • Statistical Test: Extra Sum-of-Squares F-test.

    • If P < 0.05: The unconstrained model fits significantly better. This suggests complex binding (e.g., negative cooperativity or multiple binding sites). You must report the floating slope.

    • If P > 0.05: The simpler model (Slope = -1.0) is sufficient. Use this for the final

      
       calculation to narrow the confidence interval.
      
Step 3: Residual Analysis (Homoscedasticity)

Plot the residuals (distance of each point from the curve).

  • Requirement: Residuals must be randomly distributed around the X-axis.

  • Failure Mode: If residuals show a "fan" shape (larger errors at higher responses), you violate the assumption of homoscedasticity.

  • Correction: Apply 1/Y² weighting to the regression. This down-weights the high-variance points (usually at the top of the curve).

Validation_Workflow RawData Raw CPM Data Norm Normalize to % Specific Binding RawData->Norm Outlier ROUT Method (Q=1%) Norm->Outlier Fit4PL Fit 4PL Model (Variable Slope) Outlier->Fit4PL CheckSlope Check Hill Slope Fit4PL->CheckSlope Simple Slope ≈ -1.0 (Competitive) CheckSlope->Simple P > 0.05 Complex Slope ≠ -1.0 (Cooperativity/Artifact) CheckSlope->Complex P < 0.05 Weighting Check Residuals: Homoscedastic? Simple->Weighting Complex->Weighting Final Calculate IC50 with 95% CI Weighting->Final Yes Weighting->Final No (Apply 1/Y² Weighting)

Figure 2: Statistical decision tree for validating dose-response datasets. Note the critical step of checking residual variance.

Part 5: Comparative Analysis (Azaperone vs. Alternatives)

The following data aggregates experimental findings to benchmark Azaperone.

Table 1: Comparative Potency and Safety Metrics

CompoundTarget

(nM)
Hill SlopehERG

(

)
Safety Margin (

)
Azaperone



High (>400x)
Acepromazine



Low (~75x)
Haloperidol



Moderate (~40x)

Data Interpretation:

  • Potency: Azaperone is approximately 10x less potent than Haloperidol at the

    
     receptor, requiring higher molar doses for equivalent receptor occupancy.
    
  • Safety (hERG): Acepromazine presents a significant cardiac risk with a hERG

    
     of ~1.5 µM. Azaperone demonstrates a superior safety profile in this specific cardiac channel comparison, validating its preferred use in stress-susceptible swine populations.
    
  • Slope Deviation: Azaperone curves often exhibit a slope slightly steeper than -1.0 (e.g., -1.2), suggesting potential pseudo-irreversible binding or slow dissociation kinetics in specific lipid environments.

References
  • European Medicines Agency (EMA). (1998). Azaperone: Summary Report (Committee for Veterinary Medicinal Products). Retrieved from [Link]

  • Food and Drug Administration (FDA). (1994). ICH E4: Dose-Response Information to Support Drug Registration.[1] Retrieved from [Link]

  • Kim, K. S., et al. (2016). Acepromazine inhibits hERG potassium ion channels expressed in human embryonic kidney 293 cells. Korean Journal of Anesthesiology. Retrieved from [Link]

  • Motulsky, H. J., & Christopoulos, A. (2003). Fitting Models to Biological Data using Linear and Nonlinear Regression. GraphPad Software. Retrieved from [Link]

  • Seeman, P. (1980). Brain dopamine receptors.[2][3][4] Pharmacological Reviews. (Classic reference for Haloperidol/Butyrophenone binding affinities). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.